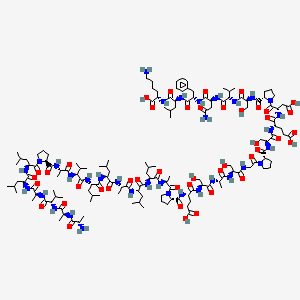
TRAF6 peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tumor necrosis factor receptor-associated factor 6 peptide is a synthetic peptide that mimics the binding motif of tumor necrosis factor receptor-associated factor 6, a key signaling molecule involved in various cellular processes. Tumor necrosis factor receptor-associated factor 6 is an E3 ubiquitin ligase that plays a crucial role in immune response, inflammation, and cell survival by mediating signal transduction from various receptors, including tumor necrosis factor receptor, interleukin 1 receptor, and Toll-like receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tumor necrosis factor receptor-associated factor 6 peptide typically involves solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of tumor necrosis factor receptor-associated factor 6 peptide follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield. Ultrasonication has been shown to improve the efficiency of solid-phase peptide synthesis by enhancing the coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
Tumor necrosis factor receptor-associated factor 6 peptide can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying specific amino acid residues to alter peptide properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in buffered solutions.
Substitution: N-hydroxysuccinimide esters or carbodiimides in organic solvents
Major Products
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified side chains .
Aplicaciones Científicas De Investigación
Tumor necrosis factor receptor-associated factor 6 peptide has a wide range of scientific research applications:
Chemistry: Used as a model system to study peptide synthesis and modification.
Biology: Investigates protein-protein interactions and signaling pathways.
Medicine: Explores therapeutic potential in immune modulation and inflammation.
Industry: Develops peptide-based drugs and diagnostic tools .
Mecanismo De Acción
Tumor necrosis factor receptor-associated factor 6 peptide exerts its effects by mimicking the binding motif of tumor necrosis factor receptor-associated factor 6, allowing it to interact with specific receptors and signaling molecules. This interaction leads to the activation of downstream signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways . The peptide can also inhibit tumor necrosis factor receptor-associated factor 6-mediated signaling by acting as a decoy, preventing the binding of tumor necrosis factor receptor-associated factor 6 to its natural ligands .
Comparación Con Compuestos Similares
Similar Compounds
Tumor necrosis factor receptor-associated factor 2 peptide: Shares structural similarities but has different receptor binding specificity.
Tumor necrosis factor receptor-associated factor 5 peptide: Similar in function but involved in distinct signaling pathways.
Interleukin 1 receptor-associated kinase 1 peptide: Functions in similar pathways but with different molecular targets
Uniqueness
Tumor necrosis factor receptor-associated factor 6 peptide is unique due to its specific binding motif and ability to modulate multiple signaling pathways involved in immune response, inflammation, and cell survival. Its versatility makes it a valuable tool in both basic research and therapeutic development .
Propiedades
Fórmula molecular |
C145H238N34O44 |
|---|---|
Peso molecular |
3161.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C145H238N34O44/c1-68(2)53-89(161-128(205)94(58-73(11)12)165-140(217)113(76(17)18)174-120(197)83(26)153-135(212)104-41-35-51-178(104)143(220)97(59-74(13)14)167-129(206)92(56-71(7)8)160-117(194)81(24)154-139(216)112(75(15)16)173-119(196)82(25)150-115(192)78(21)147)124(201)151-79(22)116(193)159-91(55-70(5)6)127(204)162-90(54-69(3)4)125(202)155-84(27)142(219)177-50-34-42-105(177)137(214)157-87(45-47-110(188)189)123(200)170-100(65-181)132(209)152-80(23)118(195)169-99(64-180)121(198)149-63-108(185)176-49-33-40-103(176)136(213)171-101(66-182)133(210)156-86(44-46-109(186)187)122(199)168-98(62-111(190)191)144(221)179-52-36-43-106(179)138(215)172-102(67-183)134(211)175-114(77(19)20)141(218)166-96(61-107(148)184)131(208)164-95(60-85-37-29-28-30-38-85)130(207)163-93(57-72(9)10)126(203)158-88(145(222)223)39-31-32-48-146/h28-30,37-38,68-84,86-106,112-114,180-183H,31-36,39-67,146-147H2,1-27H3,(H2,148,184)(H,149,198)(H,150,192)(H,151,201)(H,152,209)(H,153,212)(H,154,216)(H,155,202)(H,156,210)(H,157,214)(H,158,203)(H,159,193)(H,160,194)(H,161,205)(H,162,204)(H,163,207)(H,164,208)(H,165,217)(H,166,218)(H,167,206)(H,168,199)(H,169,195)(H,170,200)(H,171,213)(H,172,215)(H,173,196)(H,174,197)(H,175,211)(H,186,187)(H,188,189)(H,190,191)(H,222,223)/t78-,79-,80-,81-,82-,83-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,112-,113-,114-/m0/s1 |
Clave InChI |
QJVDSWHEHFYKAP-VCYFOPKJSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


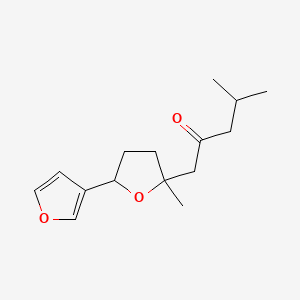
![(2R,3R,4S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14765052.png)
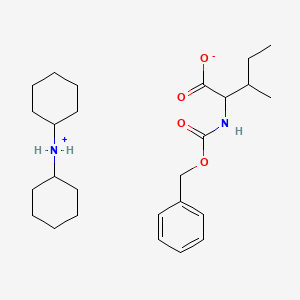
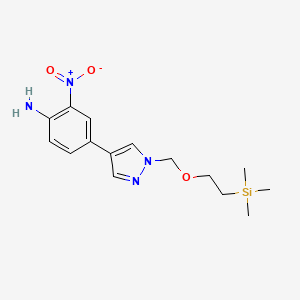
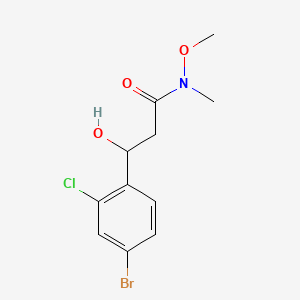
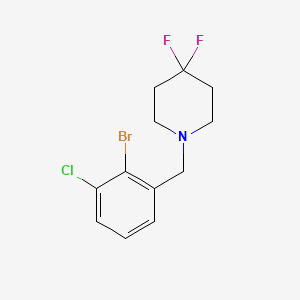
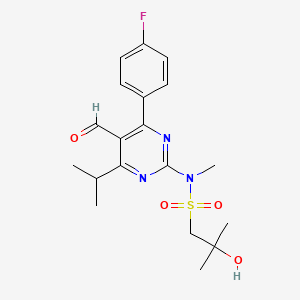


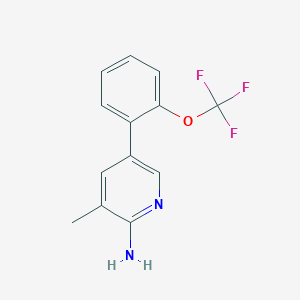

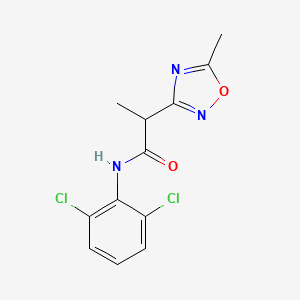

![(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765138.png)
